molecular formula C9H8BrNO B1268073 3-Bromo-4-methoxyphenylacetonitrile CAS No. 772-59-8

3-Bromo-4-methoxyphenylacetonitrile

Cat. No. B1268073
M. Wt: 226.07 g/mol
InChI Key: OBJKHHRZMIIEOK-UHFFFAOYSA-N
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Patent
US08791267B2

Procedure details

To a mixture of compound 4-methoxyphenyl acetonitrile (5.88 g, 40 mmol), KBr (9.52 g, 80 mmol), tetrabutylammonium chloride (332 mg, 1.2 mmol) in dichloroethane (80 mL), was added 21% w/w nitric acid (48 g, 160 mmol). The reaction mixture was stirred at rt for 20 h, diluted with dichloromethane (80 mL) and washed with sat. NaHCO3 aq. (2×50 mL), water (2×50 mL), brine and dried over Na2SO4. After removal of solvent under vacuum, the residue was triturated with Et2O (10 ml)/hexanes (40 ml) to give 6.32 g of product; Yield: 70%.
Quantity
5.88 g
Type
reactant
Reaction Step One
Name
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
332 mg
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]#[N:11])=[CH:5][CH:4]=1.[K+].[Br-:13].[N+]([O-])(O)=O>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.ClC(Cl)C.ClCCl>[Br:13][C:4]1[CH:5]=[C:6]([CH2:9][C:10]#[N:11])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.88 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC#N
Name
Quantity
9.52 g
Type
reactant
Smiles
[K+].[Br-]
Name
Quantity
332 mg
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
80 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. NaHCO3 aq. (2×50 mL), water (2×50 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of solvent under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was triturated with Et2O (10 ml)/hexanes (40 ml)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1OC)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.32 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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